1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid - 1354953-64-2

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid

Catalog Number: EVT-2628062
CAS Number: 1354953-64-2
Molecular Formula: C12H18F3N3O4
Molecular Weight: 325.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid” is a chemical compound with the CAS Number: 1354953-64-2 . It has a molecular weight of 325.29 . The IUPAC name for this compound is 1-(1-piperazinylacetyl)-2-pyrrolidinone trifluoroacetate .

Molecular Structure Analysis

The InChI code for “1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid” is 1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7) .

Physical And Chemical Properties Analysis

The compound “1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid” has a molecular weight of 325.29 .

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [¹⁸F]T-401 is a PET radioligand specifically designed for imaging Monoacylglycerol Lipase (MAGL). It exhibits reversible binding kinetics, allowing for quantitative assessment of MAGL levels in vivo. []

Relevance: Both [¹⁸F]T-401 and the target compound, 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, share a core pyrrolidin-2-one structure substituted at the nitrogen atom. Additionally, both compounds feature a piperazine ring linked to the core structure, although the specific substituents and linker moieties differ. These structural similarities highlight their shared chemical lineage and potential for interacting with similar biological targets. []

1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one

Compound Description: This compound serves as a key intermediate in the asymmetric synthesis of its enantiomers. The synthesis involves hydrolytic kinetic resolution of a racemic pyrrolidin-2-one derivative, using soluble or polystyrene-bound salenCo(III)OAc complexes as catalysts. []

Relevance: This compound exhibits significant structural similarity to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid. Both molecules share a core pyrrolidin-2-one scaffold with a piperazine ring linked via a propyl chain at the nitrogen atom. The presence of hydroxyl groups on the propyl chain and the phenyl ring in this compound introduces additional structural features that may influence its biological activity and physicochemical properties compared to the target compound. []

SB02055 (DOTA-conjugated (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid)

Compound Description: SB02055 is a (R)-pyrrolidin-2-yl-boronic acid-based ligand designed for targeting Fibroblast Activation Protein (FAP). It is conjugated to DOTA for potential use in radiopharmaceutical applications. Despite exhibiting a high FAP binding affinity, its in vivo tumor uptake was nominal in preclinical studies. []

Relevance: Similar to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, SB02055 contains a pyrrolidin-2-yl moiety. Furthermore, both compounds feature a piperazine ring, although their connection to the core structure and the overall complexity of the molecules differ significantly. The shared presence of these structural elements suggests that both compounds may share some pharmacological properties or interact with similar biological pathways, despite their divergent applications. []

SB04028 (DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid)

Compound Description: SB04028, another (R)-pyrrolidin-2-yl-boronic acid-based ligand, is designed for FAP-targeted cancer imaging. Preclinical studies demonstrated superior tumor uptake and visualization compared to its analog, SB02055, making it a promising candidate for further development. []

Relevance: Similar to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, SB04028 incorporates a pyrrolidin-2-yl unit. Additionally, both compounds possess a piperazine ring, although connected differently to their respective core structures. The commonality of these structural features suggests potential overlapping pharmacological properties or interactions with comparable biological targets, despite their distinct applications and structural complexities. []

Compound Description: ALA-AcCA is a hybrid molecule comprised of α-lipoic acid (ALA) and acetyl caffeic acid (AcCA), linked by a cationic 2-(piperazin-1-yl)ethanol linker. This compound displays notable butyrylcholinesterase (BuChE) inhibition and high selectivity for BuChE over acetylcholinesterase. []

Relevance: ALA-AcCA and 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid share the 2-(piperazin-1-yl)ethanol linker as a common structural motif. The presence of this specific linker in both compounds suggests a potential for similar interactions with biological targets or comparable pharmacological properties, even though their core structures and overall molecular architectures differ. []

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

Compound Description: LPP1 is a promising analgesic compound that exhibits antinociceptive properties in a mouse model of diabetic neuropathic pain. It possesses antioxidant properties, does not negatively impact glucose or lipid metabolism, and shows no cytotoxicity in vitro. []

Relevance: LPP1 and 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid share a common structural element: a piperazine ring substituted with a 3-trifluoromethylphenyl group at the 4-position. The shared presence of this specific piperazine derivative suggests that both compounds might exhibit overlapping pharmacological profiles or target similar biological pathways, despite their distinct core structures and overall molecular architectures. []

1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives

Compound Description: This series of arylpiperazine derivatives, incorporating a pyrrolidin-2-one fragment, was designed as potential anti-arrhythmic, hypotensive, and alpha-adrenolytic agents. Several derivatives exhibited potent and selective binding to α1-adrenoceptors, with some demonstrating significant hypotensive effects in rats. [, ]

Relevance: This series of compounds shares a striking structural resemblance to 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid. Both the target compound and the derivatives feature a pyrrolidin-2-one core structure substituted at the nitrogen atom with a chain containing a piperazine ring. This significant structural similarity suggests potential overlaps in their pharmacological profiles and interactions with related biological targets, specifically within the realm of cardiovascular and nervous system activity. [, ]

3‐(sec‐Butyl)‐1‐(2‐(4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione (15)

Compound Description: Compound 15, a pyrrolidine-2,5-dione-acetamide derivative, demonstrates potent anticonvulsant activity in animal models of epilepsy, surpassing the reference drug valproic acid in certain tests. The compound effectively interacts with voltage-gated sodium and L-type calcium channels, suggesting a possible mechanism of action. It also exhibits analgesic effects in both acute and tonic pain models. []

Relevance: Compound 15 and the target compound, 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, share a common structural motif: a piperazine ring substituted with a 3-trifluoromethylphenyl group at the 4-position. This shared structural element indicates a potential for overlapping pharmacological properties or interactions with similar biological targets, despite their differences in core structure and overall molecular complexity. []

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)

Compound Description: Compound 6, another pyrrolidine-2,5-dione-acetamide derivative, exhibits potent anticonvulsant activity, surpassing valproic acid in the MES and 6 Hz seizure tests. It displays a favorable protective index and demonstrates analgesic effects in a tonic pain model. The likely mechanism of action involves interactions with neuronal voltage-sensitive sodium and L-type calcium channels. []

Relevance: While Compound 6 and the target compound, 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, differ in their core structures, they share a common structural motif: both contain a piperazine ring. Compound 6 has a 4-fluorophenyl substituent on the piperazine, suggesting the potential for similar pharmacological properties or interactions with related biological targets, particularly in the context of anticonvulsant and analgesic activity. []

3,3-dialkyl derivatives indol-2-one

Compound Description: This class of compounds, represented by the general formula (I) in the paper, encompasses various 3,3-dialkyl substituted indol-2-one derivatives. These compounds are investigated for their potential in treating disorders of the central nervous system. []

Relevance: Although structurally distinct from 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, the 3,3-dialkyl derivatives indol-2-one are relevant due to their shared focus on central nervous system activity. While the core structures differ, the research emphasis on this class of compounds highlights the potential for diverse chemical scaffolds to impact similar biological pathways and therapeutic areas as those potentially targeted by the target compound. []

3-[(Z)-2-piperazin-1-yl-ethylimino]-1,3-dihydro indol-2-one

Compound Description: This compound, a novel Schiff base, is synthesized from isatin (1H-indole-2,3-dione) and further elaborated for potential biological applications. []

Relevance: Though structurally distinct from 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, 3-[(Z)-2-piperazin-1-yl-ethylimino]-1,3-dihydro indol-2-one shares a common structural element: a piperazine ring. This shared motif suggests a possible overlap in their pharmacological properties or interactions with similar biological targets. Further research is needed to confirm any specific shared activities or mechanisms of action. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

Compound Description: SN79 is a benzoxazolone derivative recognized for its potent antagonist activity at sigma-2 receptors. This compound demonstrates notable affinity for sigma receptors, 5-HT2 receptors, and monoamine transporters. SN79 exhibits in vivo efficacy in attenuating both the acute and subchronic effects of cocaine, making it a promising lead for developing cocaine addiction pharmacotherapies. []

Relevance: Both SN79 and the target compound, 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid, contain a piperazine ring as a shared structural element. The presence of this common motif suggests a potential for similar interactions with biological targets or overlapping pharmacological properties. []

Properties

CAS Number

1354953-64-2

Product Name

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid

IUPAC Name

1-(2-piperazin-1-ylacetyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid

Molecular Formula

C12H18F3N3O4

Molecular Weight

325.288

InChI

InChI=1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7)

InChI Key

ROOQQKWALRIWOD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C(=O)CN2CCNCC2.C(=O)(C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.